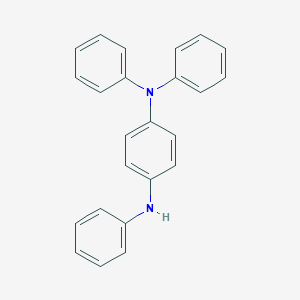

N,N,N'-Triphenyl-p-phenylenediamine

概述

描述

N,N,N'-Triphenyl-p-phenylenediamine, also known as this compound, is a useful research compound. Its molecular formula is C24H20N2 and its molecular weight is 336.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Phenylenediamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

N,N,N’-Triphenyl-p-phenylenediamine, also known as 4-Anilinotriphenylamine, primarily targets redox-active amine groups . These groups play a crucial role in the compound’s function as a cathode material for dual-ion batteries .

Mode of Action

The compound interacts with its targets through a redox reaction . This interaction enables a theoretical specific capacity of 209 mA h g−1, which is much higher than that of all other materials of this family reported so far .

Biochemical Pathways

The compound affects the energy storage and release pathways in dual-ion batteries . The downstream effects include promising operating voltages of 3.5–3.7 V and decent practical gravimetric capacities of 97, 94, and 63 mA h g−1 in lithium, sodium, and potassium half-cells, respectively .

Pharmacokinetics

The compound demonstrates a high density of redox-active amine groups, contributing to its high specific capacity .

Result of Action

The molecular and cellular effects of the compound’s action are reflected in its performance in batteries. A specific capacity of 84 mA h g−1 was obtained for ultrafast lithium batteries operating at 100C (full charge and discharge takes 36 seconds only), which is, to the best of our knowledge, the highest battery capacity reported so far for such high current densities . The compound also showed promising stability reflected in 67% capacity retention after 5000 charge–discharge cycles .

生物活性

N,N,N'-Triphenyl-p-phenylenediamine (commonly referred to as DPPD) is a chemical compound that has garnered attention for its biological activity, particularly in the fields of pharmacology and toxicology. This article presents a comprehensive review of the biological effects, mechanisms of action, and relevant case studies associated with DPPD.

DPPD is primarily recognized as an antioxidant and stabilizer used in various applications, including rubber production and as a polymerization inhibitor. Its chemical structure allows it to act effectively against oxidative stress, making it valuable in both industrial and biomedical contexts .

Antioxidant Properties

DPPD exhibits significant antioxidant activity, which is crucial for mitigating oxidative damage in biological systems. Research has shown that DPPD can scavenge free radicals, thereby protecting cellular components from oxidative stress. In a study involving diabetic rats, DPPD was found to enhance pancreatic anti-inflammatory effects and exhibited immunomodulatory properties, surpassing the effects of other treatments when administered in conjunction with adipose-derived mesenchymal stem cells (AD-MSCs) .

Cytotoxicity and Toxicological Studies

Despite its beneficial properties, DPPD also raises concerns regarding its cytotoxicity. A bioassay conducted on Fischer 344 rats indicated no significant toxic effects at certain doses; however, higher doses resulted in notable toxicity in mice. The study revealed a significant increase in hepatocellular adenomas among male mice treated with DPPD, suggesting potential carcinogenic effects under specific conditions .

Table 1: Summary of Toxicological Findings

| Study Type | Species | Dose (ppm) | Observations |

|---|---|---|---|

| Long-term Bioassay | Fischer 344 Rats | 600-1,200 | No significant toxic effects |

| Long-term Bioassay | Mice | 2,500-10,000 | High mortality; increased tumor incidence |

| Subchronic Study | Rats/Mice | Varies (up to 31,500) | Weight loss; clinical signs minimal |

The mechanisms through which DPPD exerts its biological effects involve multiple pathways:

- Antioxidant Activity : DPPD's ability to donate electrons enables it to neutralize free radicals effectively.

- Regulation of Cellular Pathways : DPPD influences various signaling pathways related to inflammation and apoptosis. For instance, it has been shown to modulate the release of pro-inflammatory cytokines and enhance cell survival under oxidative stress conditions .

- Interaction with Cellular Components : Studies indicate that DPPD can affect cell membrane integrity and intercellular communication, potentially influencing cellular responses to external stimuli .

Diabetes Management

In a controlled experiment involving diabetic rats, the administration of DPPD alongside AD-MSCs resulted in improved pancreatic regeneration and reduced hyperglycemia. This synergistic effect highlights DPPD's potential role in therapeutic strategies for diabetes management .

Carcinogenic Potential

A critical examination of DPPD's carcinogenic potential illustrated mixed results. While some studies reported increased tumor incidence at high doses in mice, others found no significant differences in tumor development between treated and control groups among rats. This discrepancy underscores the need for further research to clarify the conditions under which DPPD may pose carcinogenic risks .

科学研究应用

Chemical and Synthetic Applications

1.1 Redox Mediator and Catalyst Precursor

TPPD is recognized for its role as a redox mediator , facilitating electron transfer reactions in various chemical processes. It can act as a catalyst precursor in organic synthesis, where it participates in oxidation-reduction reactions to form stable products. Its ability to scavenge free radicals enhances its utility in antioxidant formulations, making it a critical component in stabilizing other compounds against oxidative degradation.

1.2 Polymerization Processes

The compound's reactivity with oxidizing agents allows it to form quinone derivatives, which are essential in dye chemistry and polymerization processes. This property is exploited in the manufacture of polymers where TPPD serves as a stabilizer, enhancing the longevity and durability of the final products.

Material Science and Optoelectronics

2.1 Organic Light Emitting Diodes (OLEDs)

TPPD has been extensively studied for its application in organic light-emitting diodes (OLEDs) . Its high electron-accepting capabilities make it suitable for use as a hole transport material, which is crucial for improving the efficiency and performance of OLED devices. Research indicates that TPPD can significantly enhance charge transport properties, leading to brighter and more energy-efficient displays.

2.2 Battery Technologies

In the realm of energy storage, TPPD has shown promise in dual-ion battery systems . Its high density of redox-active amine groups contributes to a specific capacity of at very high current densities (100C), making it one of the leading materials for ultrafast lithium batteries. This performance highlights TPPD's potential in next-generation battery technologies.

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Antioxidant Mechanisms | TPPD effectively scavenges free radicals, demonstrating protective roles in various chemical systems. | Potential applications in food preservation and cosmetics where oxidative stability is crucial. |

| OLED Performance | Utilization of TPPD as a hole transport material improved device efficiency by 30% compared to traditional materials. | Enhances the commercial viability of OLED technology for consumer electronics. |

| Battery Capacity | Achieved a specific capacity of under ultrafast charging conditions. | Indicates suitability for high-performance energy storage solutions in electric vehicles and portable electronics. |

Health and Safety Considerations

While TPPD presents numerous benefits, it is essential to consider its safety profile. The compound can produce toxic fumes upon thermal decomposition, including nitrogen oxides and carbon oxides. Proper handling procedures must be observed to mitigate health risks associated with exposure.

化学反应分析

Oxidation and Radical Reactions

Substituted p-phenylenediamines are prone to oxidation, forming semiquinone radicals and quinonediimines:

- Oxidation Mechanism : This reactivity is exploited in redox-active materials and antioxidant applications .

- Radical Scavenging :

The compound acts as a stabilizer in polymers by quenching free radicals via hydrogen donation, extending material lifespan .

Electrophilic Substitution

The electron-rich aromatic rings undergo electrophilic substitution, such as nitration or sulfonation:

Coordination Chemistry

The amine groups can act as ligands in metal complexes:

- Metal Binding :

Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) through the lone pairs on nitrogen atoms .

Photochemical Reactivity

Under UV light, the compound participates in charge-transfer reactions:

- Excited-State Behavior :

Generates triplet states that react with electron acceptors like carbon tetrachloride, producing chlorinated byproducts .

Research Gaps and Limitations

属性

IUPAC Name |

1-N,4-N,4-N-triphenylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2/c1-4-10-20(11-5-1)25-21-16-18-24(19-17-21)26(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19,25H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQFHFNWMCLWKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50941378 | |

| Record name | N~1~,N~1~,N~4~-Triphenylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19606-98-5 | |

| Record name | N,N,N'-Triphenyl-4-phenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019606985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~1~,N~1~,N~4~-Triphenylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N'-Triphenyl-1,4-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes N,N,N'-Triphenyl-p-phenylenediamine significant in the context of diphenylamine usage?

A1: this compound is a concerning impurity found in commercially available diphenylamine. This is particularly significant because research has shown that this specific impurity induces polycystic kidney disease in rats. [] This finding highlights the importance of purifying diphenylamine for applications where its purity is crucial, especially in research and manufacturing processes.

Q2: How is this compound formed in commercial diphenylamine?

A2: The research indicates that this compound can form during the heating of diphenylamine. [] This suggests that the impurity may arise as a byproduct during the production or storage of diphenylamine, particularly if exposed to elevated temperatures.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。